Methyl 4-bromo-3-(trifluoromethyl)benzoate
Description
The exact mass of the compound Methyl 4-bromo-3-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-bromo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVRLJMSCKUEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447393 | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |
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Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107317-58-8 | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
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Foundational & Exploratory
Technical Guide: Methyl 4-bromo-3-(trifluoromethyl)benzoate
The following technical guide details the properties, synthesis, and applications of Methyl 4-bromo-3-(trifluoromethyl)benzoate , a critical fluorinated building block in medicinal chemistry.
CAS Number: 107317-58-8 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Identity & Physicochemical Profile[2][3][4]
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by an electron-withdrawing trifluoromethyl group and two orthogonal reactive handles: an aryl bromide and a methyl ester.[1][2] Its structural rigidity and lipophilicity make it a preferred scaffold for generating biaryl systems in kinase inhibitors and metabolic modulators.[1][2]
Key Chemical Data
| Property | Specification |
| CAS Number | 107317-58-8 |
| IUPAC Name | Methyl 4-bromo-3-(trifluoromethyl)benzoate |
| Molecular Formula | C₉H₆BrF₃O₂ |
| Molecular Weight | 283.04 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |
| InChIKey | Specific key varies by protonation state, core skeleton:[1][3][4][5]PFBLWQAOLPCMIJ (Isomer dependent) |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Synthetic Routes & Process Chemistry
The synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate is typically achieved through the esterification of its corresponding benzoic acid precursor.[1][2] This route is preferred for its high yield and operational simplicity compared to direct bromination, which suffers from regioselectivity issues.[2]
Primary Route: Acid-Catalyzed Esterification
This protocol utilizes 4-bromo-3-(trifluoromethyl)benzoic acid as the starting material.[1][2] The reaction is driven to completion by the removal of water or the use of a large excess of methanol.[1][2]
Reagents:
-
Precursor: 4-bromo-3-(trifluoromethyl)benzoic acid[1]
-
Catalyst: Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1][2]
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous methanol (10-20 volumes).
-
Activation:
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor conversion by TLC or HPLC.[1][2]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.[1][2] Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with sat.[1][2] NaHCO₃ (to remove unreacted acid) and brine.[1][2]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often sufficiently pure (>95%), but can be purified via silica gel chromatography (Hexanes/EtOAc) if necessary.[1][2]
Visualization of Synthetic Workflow
Caption: Acid-catalyzed esterification pathway transforming the benzoic acid precursor into the methyl ester target.[1]
Reactivity & Functionalization
The utility of CAS 107317-58-8 lies in its chemoselective reactivity .[1][2] The aryl bromide and methyl ester groups can be manipulated independently, allowing for the construction of complex molecular architectures.[2]
A. Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent -CF₃ and para-ester groups.[2]
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a boronic acid, and reductive elimination.[1][2]
-
Standard Conditions: Aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1), 90°C.[1][2]
B. Ester Manipulation
The methyl ester at C1 serves as a "masked" carboxylic acid or alcohol.[1][2]
-
Reduction: LiAlH₄ or DIBAL-H yields the benzyl alcohol.[1][2]
-
Amidation: Direct reaction with amines (often requiring Lewis acid catalysis like AlMe₃) yields benzamides.[1][2]
Reactivity Logic Map
Caption: Divergent synthesis map showing C-Br activation (blue) and Ester manipulation (green).[1]
Applications in Drug Discovery
This compound is extensively used as an intermediate in the synthesis of Type II Kinase Inhibitors .[1][2][6] The trifluoromethyl group (CF₃) plays a dual role:
-
Metabolic Stability: It blocks metabolic oxidation at the C3 position.[1][2]
-
Lipophilicity: It increases membrane permeability and hydrophobic binding interactions within the ATP-binding pocket of enzymes.[1][2]
Case Study Context: In the synthesis of biaryl urea inhibitors (similar to Sorafenib or Regorafenib analogs), the bromine is first coupled to a heteroaryl ring via Suzuki coupling.[1] Subsequently, the ester is hydrolyzed and converted to an amide or urea linkage, connecting the "hinge-binding" motif to the "DFG-out" binding motif.
Analytical Characterization
To validate the identity of synthesized material, the following analytical signatures are expected.
¹H NMR Expectations (CDCl₃, 400 MHz)
-
Aromatic Region:
-
Aliphatic Region:
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion: m/z 282/284 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2]
-
Fragment Ions: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methyl esters.[1][2]
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation: All operations involving heating or silica gel chromatography should be performed inside a certified fume hood.[1][2]
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826647, Methyl 4-bromo-3-(trifluoromethyl)benzoate.[1][2] Retrieved from [Link][1][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (General reference for Suzuki protocol application).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Context for CF3 utility).
Sources
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- 4. Methyl 3-bromo-4-methoxybenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate | Benchchem [benchchem.com]
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structure of Methyl 4-bromo-3-(trifluoromethyl)benzoate
An In-depth Technical Guide on the Structure of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Foreword
As a Senior Application Scientist, my focus is on bridging the gap between theoretical chemistry and practical applications. Methyl 4-bromo-3-(trifluoromethyl)benzoate is a prime example of a molecule whose structural nuances directly translate to its utility as a versatile building block in medicinal chemistry and materials science. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, moving beyond basic data to explore the rationale behind its synthesis, characterization, and application. By delving into the "why" behind the "how," this document aims to empower researchers to leverage the full potential of this important chemical intermediate.
Molecular Structure and Physicochemical Properties
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a substituted aromatic compound with a strategically arranged set of functional groups that dictate its chemical behavior.
Structural Analysis:
-
Aromatic Core: The benzene ring provides a stable scaffold for the appended functional groups.
-
4-Bromo Group: The bromine atom at the para position is a key reactive site. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse molecular libraries.
-
3-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent. Its presence significantly influences the electronic properties of the benzene ring, making it more electron-deficient. In the context of drug design, the -CF3 group is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
-
1-Methyl Ester Group: The methyl ester (-COOCH3) serves as a protecting group for the carboxylic acid functionality. It is relatively stable under many reaction conditions but can be readily hydrolyzed to the corresponding benzoic acid, which can then be used for further derivatization, such as amide bond formation.
A summary of the key physicochemical properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate is provided in Table 1.
Table 1: Physicochemical Properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate
| Property | Value |
| Molecular Formula | C9H6BrF3O2 |
| Molecular Weight | 283.04 g/mol [2][3] |
| Appearance | White to off-white solid |
| CAS Number | 107317-58-8[4] |
Synthesis and Purification
The synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic approach is outlined below.
Experimental Protocol: A Representative Synthesis
-
Rationale: This synthesis begins with the bromination of 3-(trifluoromethyl)benzoic acid, followed by esterification. The regioselectivity of the bromination is directed by the electron-withdrawing trifluoromethyl group.
-
Step 1: Bromination of 3-(Trifluoromethyl)benzoic Acid
-
In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in a strong acid, such as sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by pouring it over ice and extract the product with an organic solvent.
-
Wash the organic layer with a basic solution to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)benzoic acid.
-
-
Step 2: Fischer Esterification
-
Dissolve the crude 4-bromo-3-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.[5]
-
Reflux the mixture until the reaction is complete, as indicated by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-bromo-3-(trifluoromethyl)benzoate.
-
DOT Diagram: Synthetic Workflow
Caption: A typical synthetic route to Methyl 4-bromo-3-(trifluoromethyl)benzoate.
Spectroscopic Characterization
To confirm the structure and purity of the synthesized Methyl 4-bromo-3-(trifluoromethyl)benzoate, a combination of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and trifluoromethyl substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.
Applications in Research and Drug Development
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a valuable intermediate in the synthesis of a variety of biologically active molecules.
-
Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity.[1] The bromo substituent on Methyl 4-bromo-3-(trifluoromethyl)benzoate provides a convenient handle for introducing this important pharmacophore into more complex molecules through cross-coupling reactions.
-
Agrochemicals: Similar to its use in pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as enhanced efficacy and environmental persistence.
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives of interest in the development of novel organic materials with applications in electronics and optics.
DOT Diagram: Application Workflow
Caption: Diverse applications of Methyl 4-bromo-3-(trifluoromethyl)benzoate.
Safety and Handling
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a chemical that should be handled with appropriate safety precautions.
-
Hazard Identification: It may cause skin, eye, and respiratory irritation.[4][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[4][6][7] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents, acids, and bases.[6][8]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Methyl 4-(trifluoromethyl)benzoate in Modern Pharmaceutical Synthesis.
- BOC Sciences. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- CymitQuimica. (n.d.). Methyl 4-bromo-2-(trifluoromethyl)benzoate.
- BOC Sciences. (n.d.). CAS 2417-72-3 Methyl 4-(bromomethyl)benzoate.
- PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Synquest Labs. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate.
- Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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Methyl 4-bromo-3-(trifluoromethyl)benzoate: A Versatile Synthetic Building Block for Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in the development of novel pharmaceuticals and agrochemicals. Methyl 4-bromo-3-(trifluoromethyl)benzoate stands as a pivotal building block at this intersection of halogenated and fluorinated chemistry. Its trifunctional nature—a reactive aryl bromide, an electron-withdrawing trifluoromethyl group, and a modifiable methyl ester—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and application, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrF₃O₂ | |
| Molecular Weight | 283.04 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate: A Reliable and Scalable Route
The most direct and widely applicable method for the preparation of methyl 4-bromo-3-(trifluoromethyl)benzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid. This method is favored for its simplicity, use of readily available reagents, and scalability.
Workflow for the Synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Caption: Fischer Esterification Workflow
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from a general procedure for the esterification of benzoic acids.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both the reactant and the solvent. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude methyl 4-bromo-3-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel or by recrystallization.
The Reactivity Landscape: A Hub for Molecular Diversification
The true power of methyl 4-bromo-3-(trifluoromethyl)benzoate lies in its capacity to undergo a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds. The interplay between the bromo, trifluoromethyl, and methyl ester functionalities dictates its reactivity profile.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules. The electron-withdrawing trifluoromethyl group ortho to the bromine can influence the reaction kinetics, potentially requiring more robust catalytic systems or harsher reaction conditions.
Caption: Suzuki-Miyaura Coupling Scheme
Exemplary Protocol for Suzuki-Miyaura Coupling:
This is a general protocol that may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[5] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules. The steric hindrance from the ortho-trifluoromethyl group may necessitate the use of bulky phosphine ligands to facilitate the reaction.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos) in a dry solvent.
-
Reaction Assembly: To a separate reaction vessel, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.), the amine (1.1-1.5 eq.), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Reaction Execution: Add the activated catalyst solution to the reaction mixture. Seal the vessel and heat to the required temperature (often 80-120 °C) until the reaction is complete.
-
Purification: After work-up, the desired arylamine product is typically purified by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The utility of methyl 4-bromo-3-(trifluoromethyl)benzoate is best illustrated through its application in the synthesis of biologically active compounds.
Precursor to Bicalutamide Analogues for Prostate Cancer Research
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. The core structure of bicalutamide features a trifluoromethyl-substituted aromatic ring. Methyl 4-bromo-3-(trifluoromethyl)benzoate can serve as a key starting material for the synthesis of novel bicalutamide analogues for further investigation into their anti-cancer properties.[6][7] The bromo- and ester functionalities allow for the sequential introduction of the required side chains.
Building Block for Celecoxib Analogues as Anti-Inflammatory Agents
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The structure of celecoxib contains a trifluoromethyl-substituted pyrazole ring. Methyl 4-bromo-3-(trifluoromethyl)benzoate can be envisioned as a precursor to intermediates used in the synthesis of novel celecoxib analogues, where the aryl bromide can be transformed into a hydrazine or other functionalities required for pyrazole ring formation.[8][9]
Potential Intermediate in Agrochemical Synthesis
While specific examples are proprietary, the structural motifs present in methyl 4-bromo-3-(trifluoromethyl)benzoate are found in various modern pesticides. Benzoate esters themselves have been investigated for their insecticidal properties.[5] The combination of a halogen and a trifluoromethyl group on the aromatic ring is a common strategy in the design of potent herbicides, fungicides, and insecticides. This building block provides a valuable starting point for the exploration of new agrochemical entities.
Conclusion: A Gateway to Innovation
Methyl 4-bromo-3-(trifluoromethyl)benzoate is more than just a chemical reagent; it is a versatile tool that empowers chemists to explore new frontiers in drug discovery and agrochemical development. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to a diverse array of complex molecules. As the demand for novel bioactive compounds continues to grow, the strategic use of well-designed building blocks like methyl 4-bromo-3-(trifluoromethyl)benzoate will be instrumental in driving innovation and addressing pressing challenges in human health and agriculture.
References
-
University of Wisconsin-Madison. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
-
Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (2015). The Royal Society of Chemistry. Retrieved from [Link]
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192–o1193.
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) [Video]. YouTube. [Link]
-
MDPI. (2022, March 14). Methyl Benzoate as Insecticide. Encyclopedia. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace. Retrieved from [Link]
- Kashani, S. K., & Jessiman, J. E. (2020).
-
The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
- Yamana, T., & Harvey, J. N. (2018). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias.
-
PubChem. (n.d.). Methyl 3-bromo-4-(bromomethyl)benzoate. Retrieved from [Link]
- Cao, Q., Nicholson, W. I., Jones, A. C., & Browne, D. L. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(7), 1722–1726.
-
Mostafiz, M. M., et al. (2022). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). MDPI. Retrieved from [Link]
- Szafraniec-Gorol, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316.
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
-
SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Yamana, T., & Harvey, J. N. (2018). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias. Retrieved from [Link]
- Ripper, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8751–8757.
-
Mostafiz, M. M., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Retrieved from [Link]
- Deka, U., et al. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(8), 123-126.
-
Agricultural Research Service. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. U.S. Department of Agriculture. Retrieved from [Link]
-
Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. Retrieved from [Link]
-
Lead-Sciences. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Retrieved from [Link]
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- 9. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]
Methodological & Application
Application Note: Suzuki Cross-Coupling of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: [Relevant CAS if available, generic structure assumed]). While the electron-withdrawing ester and trifluoromethyl groups activate the C-Br bond for oxidative addition, the ortho-trifluoromethyl group introduces significant steric bulk, creating a kinetic bottleneck during transmetallation.
We present two distinct workflows:
-
Protocol A (Robust): A cost-effective baseline method using Pd(dppf)Cl₂ for non-complex boronic acids.
-
Protocol B (Advanced): A high-turnover method utilizing Buchwald Precatalysts (XPhos/RuPhos Pd G3/G4) designed to overcome severe steric hindrance and minimize protodeboronation.
Substrate Analysis & Mechanistic Challenges
The "Push-Pull" Conflict
The target substrate presents a unique dichotomy in reactivity:
-
Electronic Activation (The "Push"): The ester at C1 and the -CF₃ at C3 are strong electron-withdrawing groups (EWGs). This reduces electron density at the C-Br bond, significantly accelerating the Oxidative Addition step to Pd(0).
-
Steric Hindrance (The "Pull"): The -CF₃ group has a Van der Waals radius similar to an isopropyl group. Its position ortho to the bromine creates a "steric wall." This hinders the approach of the boronate species during Transmetallation , which is often the rate-determining step (RDS) for this class of substrates.
Critical Failure Modes
-
Protodeboronation: If transmetallation is slow due to the -CF₃ bulk, the boronic acid is prone to hydrolysis/deboronation, leading to low yields.
-
Hydrolysis of Ester: Harsh basic conditions (e.g., NaOH, reflux) can hydrolyze the methyl ester to the carboxylic acid. Mild bases (K₃PO₄, Cs₂CO₃) are required.
Optimization Strategy
Catalyst & Ligand Selection[1][2][3]
-
Standard Phosphines (dppf, PPh₃): Effective for simple couplings but may fail if the boronic acid is also hindered.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos , XPhos , and RuPhos are essential for difficult cases. They form mono-ligated Pd(0) species that are highly active and create a pocket that accommodates the ortho-CF₃ group while facilitating reductive elimination.
Base & Solvent Effects[3]
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over carbonates for hindered substrates as it facilitates the formation of the active monomeric boronate species without being overly hygroscopic or harsh on esters.
-
Solvent: Toluene/Water or 1,4-Dioxane/Water (typically 4:1 or 10:1) provides the necessary biphasic system to dissolve inorganic bases while solubilizing the organic reactants.
Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for coupling with simple, electron-rich aryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step:
-
Charge a reaction vial with Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Heat to 80–90 °C for 4–12 hours.
-
QC Check: Monitor by HPLC/UPLC. Look for the disappearance of the aryl bromide.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "High-Performance" Method (Sterically Demanding)
Required for coupling with hindered boronic acids or if Protocol A yields <50%.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 v/v) or THF : Water (10:1 v/v)
-
Temperature: 80 °C (or 100 °C for Toluene)
Step-by-Step:
-
Charge the reaction vessel with the Substrate, Boronic Acid, and K₃PO₄.
-
Add the Buchwald Precatalyst (e.g., XPhos Pd G3).
-
Crucial: Purge the solid mixture with Argon/Nitrogen for 5 minutes.
-
Add degassed Toluene and Water.[1]
-
Seal and heat vigorously at 80–100 °C .
-
Note: The active Pd(0) species is generated in situ from the G3 precatalyst, ensuring a defined catalyst loading and preventing oxidation before the reaction starts.
Data Presentation & Decision Matrix
Table 1: Comparative Conditions
| Parameter | Protocol A (Standard) | Protocol B (Advanced) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 / RuPhos Pd G3 |
| Ligand Class | Bidentate Phosphine | Bulky Dialkylbiaryl Phosphine |
| Base | K₂CO₃ / Cs₂CO₃ | K₃PO₄ |
| Solvent System | Dioxane / Water | Toluene / Water |
| Temp | 90 °C | 80–100 °C |
| Primary Use | Unhindered partners | Ortho-substituted / Heteroaryl partners |
| Est.[1][3][4][5][6][7] Cost | Low | High |
Figure 1: Decision Tree for Optimization
Caption: Decision matrix for selecting the optimal catalytic system based on the coupling partner's steric profile.
Troubleshooting Guide
| Observation | Root Cause | Remediation |
| Starting Material Remaining | Catalyst deactivation or stalled oxidative addition. | Switch to Protocol B (XPhos/RuPhos). Ensure rigorous degassing (O₂ kills the catalyst). |
| Debrominated Byproduct | Protodehalogenation (reduction of Ar-Br). | Use anhydrous conditions (e.g., DMF with CsF) or increase Boronic Acid equivalents. |
| Hydrolyzed Ester | Base is too strong or reaction too hot. | Switch base to K₃PO₄ or KF . Lower temp to 80 °C. |
| Homocoupling of Boronic Acid | Oxidative coupling favored by O₂. | Degas solvents more thoroughly. Add catalyst last under inert flow. |
References
-
Suzuki-Miyaura Coupling General Overview. LibreTexts Chemistry. Link
-
Catalysts for Sterically Hindered Substrates (CataCXium A / Buchwald). National Institutes of Health (NIH) / PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2]Link
-
Optimization of Primary Alkyltrifluoroborates with Aryl Chlorides/Bromides. Organic Chemistry Portal / J. Org. Chem. Link
-
Suzuki Coupling of Ortho-Substituted Aryl Halides. BenchChem Application Notes. Link
-
Palladium-Catalyzed Trifluoromethylation (Mechanistic Insights on Ortho-CF3). Science / NIH. Link
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of Methyl 4-Bromo-3-(trifluoromethyl)benzoate
Introduction: The Strategic Importance of the Heck Coupling Reaction in Modern Drug Discovery
The palladium-catalyzed Heck coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This powerful transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science.[1] The ability to construct substituted alkenes, which are prevalent structural motifs in a vast array of biologically active compounds, makes the Heck reaction an indispensable tool for medicinal chemists.[2]
This application note provides a detailed guide to the Heck coupling of a key building block, methyl 4-bromo-3-(trifluoromethyl)benzoate . The presence of the trifluoromethyl group (-CF3) is of particular significance in medicinal chemistry. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[3] Consequently, the synthesis of trifluoromethylated compounds is a major focus in the development of new therapeutics.[3][4] The stilbene and acrylate derivatives produced from the Heck coupling of this substrate are valuable intermediates for the synthesis of a wide range of pharmacologically active agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][5]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Heck reaction for the synthesis of novel trifluoromethylated compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for its execution with various alkene partners, and discuss the significance and potential applications of the resulting products.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Catalytic Cycle of the Heck Reaction.
The key steps of the Heck reaction mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of methyl 4-bromo-3-(trifluoromethyl)benzoate to form a Pd(II) complex.[6]
-
Coordination: The alkene substrate coordinates to the Pd(II) center.
-
Migratory Insertion (Carbopalladation): The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-alkyl intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[6]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct.[6]
Experimental Protocols
The following protocols provide detailed procedures for the Heck coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with representative alkenes: styrene and butyl acrylate. These protocols are designed to be robust and reproducible, serving as a solid foundation for further optimization and exploration of substrate scope.
Protocol 1: Synthesis of Methyl 4-((E)-styryl)-3-(trifluoromethyl)benzoate
This protocol details the reaction of methyl 4-bromo-3-(trifluoromethyl)benzoate with styrene to yield a trifluoromethyl-substituted stilbene derivative. Stilbenes are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][7]
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture until all solids are dissolved.
-
To this solution, add styrene (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 4-((E)-styryl)-3-(trifluoromethyl)benzoate.[8]
Protocol 2: Synthesis of Methyl 4-(3-(butoxycarbonyl)allyl)-3-(trifluoromethyl)benzoate
This protocol describes the coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with butyl acrylate. The resulting cinnamate ester derivatives are valuable intermediates in the synthesis of various pharmaceuticals.
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture.
-
Add potassium carbonate (1.5 mmol, 1.5 equiv) and butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to 140 °C and maintain stirring for 6-12 hours.[9] Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[10]
Data Summary and Comparison
The following table summarizes typical reaction parameters for the Heck coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with different alkenes, based on established protocols for similar aryl bromides.[9][10] Researchers should consider these as starting points for optimization.
| Parameter | Protocol 1 (Styrene) | Protocol 2 (Butyl Acrylate) |
| Alkene | Styrene | Butyl Acrylate |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ | PPh₃ |
| Base | Et₃N | K₂CO₃ |
| Solvent | DMF | DMF |
| Temperature | 100 °C | 140 °C |
| Reaction Time | 12-24 h | 6-12 h |
| Typical Yield | Moderate to High | Good to Excellent |
Workflow Visualization
The experimental workflow for a typical Heck coupling reaction can be visualized as follows:
Figure 2: General Experimental Workflow for the Heck Coupling Reaction.
Applications in Drug Development and Materials Science
The trifluoromethylated stilbene and cinnamate derivatives synthesized via these protocols are valuable precursors for a range of applications.
-
Pharmaceutical Intermediates: The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs.[4] The products of these Heck reactions can serve as intermediates in the synthesis of novel drug candidates. For instance, stilbene derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[5][7] The cinnamate esters can be further modified to produce a variety of biologically active molecules.
-
Materials Science: The unique electronic properties imparted by the trifluoromethyl group make these compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
The Heck coupling reaction of methyl 4-bromo-3-(trifluoromethyl)benzoate provides a versatile and efficient route to a variety of trifluoromethyl-containing stilbene and cinnamate derivatives. These products are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note offer a reliable starting point for researchers to explore the rich chemistry of this important transformation. Careful optimization of reaction conditions will undoubtedly lead to the discovery of new and valuable molecules.
References
- Dawood, K. M. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Full-text available.
- Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258–263.
-
Heck, R. F. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
- Jia, T., Bellomo, A., El Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740–3743.
- Karki, S. S., Bhutle, S. R., Pedgaonkar, G. S., Zubaidha, P. K., Shaikh, R. M., Rajput, C. G., & Shendarkar, G. S. (2010). Synthesis and biological evaluation of some stilbene-based analogues. Medicinal Chemistry Research, 20(7), 939–945.
-
Mizoroki–Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
- Nolan, S. P., Lee, H. M., & Yang, C. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-Bis(trifluoromethyl)stilbene. Retrieved from [Link]
-
ResearchGate. (2010). Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate. Retrieved from [Link]
- Singh, R. P., & Singh, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 269.
- S. Karki, S., et al. (2010). Synthesis and biological evaluation of some stilbene-based analogues.
- T. Jia, et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides.
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic letters, 3(10), 1511–1514.
- Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55(04), 683–691.
- Zhang, L. (2017).
- Zhang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
- Zhang, Y., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction.
- Zhou, Q., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
- Zubaidha, P. K., et al. (2010). Synthesis and biological evaluation of some stilbene-based analogues.
- (2017). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE.
- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (2024). A review of synthetic stilbene derivatives and their biological activity. World Journal of Pharmaceutical Research.
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- 3. jelsciences.com [jelsciences.com]
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Application Note: High-Precision Functionalization of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Topic: Functionalization of the Bromine Position on Methyl 4-bromo-3-(trifluoromethyl)benzoate Content Type: Detailed Application Notes and Protocols
Abstract
Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 161622-14-6) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It offers three distinct vectors for diversification: the methyl ester (hydrolysis/amide coupling), the trifluoromethyl group (metabolic stability/lipophilicity), and the bromine handle (cross-coupling). This guide focuses exclusively on the functionalization of the C4-Bromine position .
This substrate presents a classic "Push-Pull" conflict:
-
Electronic Activation: The electron-withdrawing nature of the para-ester and ortho-trifluoromethyl groups activates the C-Br bond for oxidative addition and Nucleophilic Aromatic Substitution (SNAr).
-
Steric Deactivation: The bulky ortho-CF3 group imposes significant steric hindrance, inhibiting the approach of transition metal catalysts and bulky nucleophiles.
This protocol details optimized workflows to overcome the steric barrier while leveraging the electronic activation.
Part 1: Strategic Analysis & Reaction Landscape
The functionalization strategy relies on selecting the correct catalytic system to navigate the steric bulk of the -CF3 group.
The "Ortho-Effect" Challenge
The Van der Waals radius of a trifluoromethyl group (approx. 2.2 Å) is comparable to an isopropyl group. In standard palladium-catalyzed couplings, this bulk slows down the oxidative addition step and, more critically, the reductive elimination step, often leading to protodehalogenation (loss of Br replaced by H) as a major side product.
Decision Matrix
-
For C-C Bonds (Aryl/Alkyl): Use Suzuki-Miyaura with bulky, electron-rich phosphine ligands (Buchwald Ligands) to force turnover.
-
For C-N Bonds (Amines):
-
Primary/Secondary Amines:Buchwald-Hartwig is standard, but SNAr is a viable, metal-free alternative due to the highly electron-deficient ring.
-
-
For C-B Bonds (Boronates): Miyaura Borylation allows polarity inversion, converting the electrophile into a nucleophile.
Diagram 1: Reaction Pathway Decision Tree
Caption: Strategic decision map for functionalizing the C4 position. The electron-deficient nature of the ring opens the SNAr pathway, a rare advantage for aryl bromides.
Part 2: Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling with aryl/heteroaryl boronic acids. The Solution: Use SPhos or XPhos . These ligands are bulky (overcoming the CF3 steric clash) and electron-rich (facilitating oxidative addition into the electron-poor ring).
Materials
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)
-
Alternative: XPhos Pd G3 Precatalyst (highly recommended for consistency).
-
-
Base: K3PO4 (3.0 equiv) - Note: Carbonate bases are weaker; Phosphate is preferred for hindered substrates.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (2 mol%). If using Pd(OAc)2/Ligand, premix them in a separate vial of solvent for 5 mins before adding.
-
Solvent & Degas: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The CF3 group provides a distinct retention time shift.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Insight: If you observe protodehalogenation (mass = M-Br+H), lower the temperature to 60°C and increase catalyst loading. The rate of reductive elimination is struggling against the steric bulk.
Protocol B: Base-Sensitive Buchwald-Hartwig Amination
Objective: Coupling with primary or secondary amines.[1] The Challenge: The methyl ester at C1 is sensitive to strong bases (like NaOtBu) often used in Buchwald reactions, leading to hydrolysis or transesterification.
Materials
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Base: Cs2CO3 (2.0 equiv). Strictly avoid alkoxide bases.
-
Solvent: anhydrous 1,4-Dioxane or t-Amyl Alcohol.
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charge Solids: Add substrate, Pd2(dba)3, Ligand, and Cs2CO3.
-
Solvent: Add anhydrous dioxane (0.2 M).
-
Amine Addition: Add the amine liquid via syringe.
-
Heat: Heat to 90°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove Cs salts), then brine.
Protocol C: Metal-Free SNAr (The "Green" Alternative)
Objective: Displacement of Br with amines or thiols without transition metals. Mechanism: The para-ester and ortho-CF3 withdraw electron density, making the C4 position highly electrophilic.
Materials
-
Substrate: 1.0 equiv
-
Nucleophile (Amine/Thiol): 1.5–2.0 equiv
-
Base: DIPEA (Hunig's Base) or K2CO3.
-
Solvent: DMSO or DMF (Polar Aprotic is essential to solvate the cationic intermediate).
Step-by-Step Methodology
-
Dissolve: Dissolve substrate in DMSO (0.5 M).
-
Add Reagents: Add Base (2.0 equiv) and Nucleophile.
-
Reaction:
-
Aliphatic Amines (e.g., Morpholine): Heat to 80°C.
-
Anilines (weaker nucleophiles): Heat to 100–120°C.
-
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Comparison: SNAr is generally cleaner than Buchwald for this specific substrate if the amine is not sterically hindered. If using a bulky amine (e.g., t-butyl amine), revert to Protocol B (Buchwald).
Part 3: Data & Troubleshooting
Comparative Efficiency Table
| Method | Bond Formed | Key Reagent | Temp | Yield Potential | Main Risk |
| Suzuki | C-C (Aryl) | XPhos / SPhos | 80°C | High (85-95%) | Hydrolysis of ester if base is too strong. |
| Buchwald | C-N | BrettPhos / Cs2CO3 | 90°C | Mod-High (70-90%) | Transesterification (avoid NaOMe/NaOtBu). |
| SNAr | C-N / C-S | DMSO / Heat | 100°C | High (80-95%) | Fails with bulky or electron-poor amines. |
| Borylation | C-B | Pd(dppf)Cl2 / B2pin2 | 90°C | High (80-90%) | Deborylation on silica during purification. |
Diagram 2: Integrated Workflow for Suzuki Coupling
Caption: Operational workflow for Suzuki coupling emphasizing the critical degassing step to protect the active Pd(0) species.
References
-
Suzuki-Miyaura Coupling with Bulky Ligands
-
Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.[3]
-
-
Buchwald-Hartwig with Base-Sensitive Substrates
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-catalyzed conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics. (Discusses BrettPhos utility in sensitive systems). Journal of the American Chemical Society.[3]
-
-
Miyaura Borylation Standards
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.
-
SNAr on Electron-Deficient Systems
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.
Sources
ester hydrolysis of Methyl 4-bromo-3-(trifluoromethyl)benzoate to its carboxylic acid
Executive Summary & Strategic Analysis
This guide details the protocol for the saponification of Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 142031-67-2) to its corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid .
While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique chemoselective challenge due to its substitution pattern. The presence of a trifluoromethyl group (
Critical Mechanistic Insight: The Risk
The 4-bromo substituent is activated for Nucleophilic Aromatic Substitution (
-
Para to an electron-withdrawing ester/carboxylate.
-
Ortho to a strongly electron-withdrawing trifluoromethyl group.
Risk: Use of harsh bases (e.g., alkoxides) or excessive heat can lead to the displacement of the bromine atom by the nucleophile (hydroxide or alkoxide), yielding the 4-hydroxy or 4-alkoxy impurity rather than the desired benzoic acid.
Strategy: To mitigate this, we utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at ambient temperature.[1][2] This method is milder than refluxing NaOH/MeOH and leverages the high solubility of LiOH in the biphasic organic/aqueous interface to drive the reaction without thermal forcing.
Chemical Reaction & Pathway Visualization
The following diagram illustrates the primary hydrolysis pathway and the critical side-reaction pathway that must be avoided through temperature control.
Figure 1: Reaction scheme highlighting the chemoselective hydrolysis pathway versus the potential nucleophilic aromatic substitution risk.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | 283.04 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |
| Deionized Water | 18.02 | - | Solvent (Hydrolysis source) |
| 1N Hydrochloric Acid (HCl) | 36.46 | Excess | Quench/Acidification |
Step-by-Step Methodology
Step 1: Reaction Setup[9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv) in THF (5 mL per mmol of substrate).
-
Note: Ensure the substrate is fully dissolved before adding water to prevent precipitation.
-
-
Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (2.5 mL per mmol of substrate). Add this aqueous solution dropwise to the stirring THF solution.
-
Observation: The mixture may turn slightly cloudy initially but should become a clear biphasic or homogeneous solution (depending on volume) upon stirring.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) .
-
Timecourse: Typical reaction time is 2–4 hours .
-
Process Control: Monitor by TLC (Hexanes/EtOAc 4:1) or LCMS.[4] The starting material ester spot (
) should disappear, and the baseline acid spot should appear.
-
Step 2: Workup & Isolation
-
Concentration: Once conversion is >98%, remove the bulk of the THF using a rotary evaporator at 35 °C under reduced pressure. This leaves the product as a water-soluble lithium carboxylate salt in the aqueous phase.
-
Washing (Optional but Recommended): Dilute the aqueous residue with water (10 mL/mmol). Wash with a small portion of Diethyl Ether or EtOAc (5 mL/mmol) to remove any unreacted neutral organic impurities. Discard the organic (top) layer.
-
Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 1N HCl with stirring until the pH reaches 1–2 .
-
Observation: The carboxylic acid product should precipitate as a white solid.
-
-
Extraction:
-
If Solid Precipitates: Filter the solid, wash with cold water, and dry under vacuum.
-
If Oiling Occurs: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL/mmol). Combine the organic layers, wash with Brine, dry over anhydrous
, filter, and concentrate to dryness.
-
Step 3: Purification[3][9]
-
Crude Purity: Typically >95% pure.
-
Recrystallization: If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (heating in min. EtOAc, adding Hexanes until cloudy, cooling).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Conversion | Low solubility of ester in reaction medium. | Increase THF ratio to 2:1 or 3:1 (THF:Water). Ensure vigorous stirring. |
| Side Product ( | Temperature too high or base too strong. | strictly maintain reaction at <25 °C . Do not reflux. Do not use NaOH if LiOH is available (Li+ coordinates ester oxygen, facilitating attack without strong basicity). |
| Product is an Oil | Trace solvent or impurities preventing crystallization. | Triturate the oil with cold Pentane or Hexanes to induce crystallization. |
References
-
General Hydrolysis Protocol: Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[10] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[10] Link
-
LiOH Efficiency in THF: Hayashi, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582.[11] Link
-
Substrate Analog Precedent: Preparation of 4-bromo-3-methylbenzoic acid (analogous reactivity). Organic Syntheses, Coll. Vol. 3, p. 120. Link
-
Safety Data: Methyl 4-bromo-3-(trifluoromethyl)benzoate GHS Classification. ECHEMI Chemical Database. Link
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3-(trifluoromethyl)benzoate in Drug Discovery
Introduction: Strategic Importance of the 4-Bromo-3-(trifluoromethyl)benzoate Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a versatile scaffold like methyl 4-bromo-3-(trifluoromethyl)benzoate, it becomes a powerful building block for the synthesis of novel therapeutics. This document provides a comprehensive guide to the derivatization of this key intermediate, offering field-proven insights and detailed protocols for its application in drug discovery programs targeting a range of debilitating diseases.
The unique electronic properties of methyl 4-bromo-3-(trifluoromethyl)benzoate, with the electron-withdrawing trifluoromethyl group positioned ortho to the bromine atom, influence the reactivity of the aromatic ring, making it an ideal substrate for a variety of cross-coupling and substitution reactions. This guide will explore the most impactful of these transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the methyl ester, providing researchers with the tools to unlock the full potential of this versatile building block.
Core Derivatization Strategies: A Multi-pronged Approach
The derivatization of methyl 4-bromo-3-(trifluoromethyl)benzoate can be approached from two primary vectors: modification at the C4-position via the bromo substituent, and transformation of the methyl ester at the C1-position. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Figure 1: Key derivatization pathways for Methyl 4-bromo-3-(trifluoromethyl)benzoate.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.[2][3] The electron-deficient nature of the aromatic ring in methyl 4-bromo-3-(trifluoromethyl)benzoate, due to the trifluoromethyl group, generally facilitates the oxidative addition of palladium(0), a key step in the catalytic cycle.[4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the reductive elimination step and stabilize the active palladium(0) species.
-
Base and Solvent System: A suitable base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in polar aprotic solvents such as dioxane or DMF, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk tube, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | Methyl 4-phenyl-3-(trifluoromethyl)benzoate | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-3-(trifluoromethyl)benzoate | 80-90 |
| 3-Pyridinylboronic acid | Methyl 4-(pyridin-3-yl)-3-(trifluoromethyl)benzoate | 75-85 |
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide range of primary and secondary arylamines.[5] This transformation is of paramount importance in drug discovery, as the arylamine motif is a key component of numerous bioactive molecules, including kinase inhibitors.[6]
Causality Behind Experimental Choices:
-
Ligand Selection for C-N Coupling: The choice of ligand is crucial for successful C-N bond formation. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective for coupling a broad range of amines with aryl bromides. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[7] This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in drug discovery and can be further functionalized. The trifluoromethyl group on the aromatic ring can enhance the reactivity of the aryl bromide in this transformation.[5]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent. The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (anhydrous)
Procedure:
-
To a dry Schlenk tube, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Derivatization of the Methyl Ester at the C1-Position
The methyl ester functionality of methyl 4-bromo-3-(trifluoromethyl)benzoate provides a second point of diversification, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide bond formation.
Hydrolysis to 4-Bromo-3-(trifluoromethyl)benzoic Acid
The hydrolysis of the methyl ester to the carboxylic acid is a straightforward and high-yielding transformation, typically achieved under basic conditions. The resulting carboxylic acid is a versatile intermediate for a wide range of subsequent reactions, most notably amide bond formation.
Causality Behind Experimental Choices:
-
Base and Solvent: A strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is typically used to ensure the solubility of the starting material and promote efficient hydrolysis.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.
Experimental Protocol: Hydrolysis of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Figure 3: Workflow for the hydrolysis of the methyl ester.
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Lithium hydroxide monohydrate (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol) in a mixture of THF (4 mL), MeOH (1 mL), and water (1 mL).
-
Add a solution of lithium hydroxide monohydrate (2.0 mmol) in water (1 mL).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water (10 mL) and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-bromo-3-(trifluoromethyl)benzoic acid, which is often used in the next step without further purification.
Amide Bond Formation: Expanding Chemical Diversity
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[2] The conversion of 4-bromo-3-(trifluoromethyl)benzoic acid into a diverse library of amides allows for extensive structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid for reaction with an amine. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient and generally lead to high yields with minimal side products.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is added to neutralize the acid formed during the reaction and to facilitate the coupling process.
Experimental Protocol: General Procedure for Amide Bond Formation
Materials:
-
4-Bromo-3-(trifluoromethyl)benzoic acid
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a solution of 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL), add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Amide Coupling Reactions
| Amine Partner | Product | Typical Yield (%) |
| Aniline | N-phenyl-4-bromo-3-(trifluoromethyl)benzamide | 80-90 |
| Morpholine | (4-bromo-3-(trifluoromethyl)phenyl)(morpholino)methanone | 85-95 |
| Benzylamine | N-benzyl-4-bromo-3-(trifluoromethyl)benzamide | 80-90 |
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor
The utility of methyl 4-bromo-3-(trifluoromethyl)benzoate as a building block in drug discovery is exemplified by its use in the synthesis of precursors to potent kinase inhibitors. For instance, the core structure of Torin1, a highly potent and selective mTOR inhibitor, features a 1-(4-amino-3-(trifluoromethyl)phenyl) moiety, which can be accessed from methyl 4-bromo-3-(trifluoromethyl)benzoate.[8]
The synthesis would involve a Buchwald-Hartwig amination of methyl 4-bromo-3-(trifluoromethyl)benzoate with a suitable amine, followed by further functionalization. This highlights the practical application of the protocols described herein for the construction of complex, biologically active molecules.
Conclusion
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a versatile and valuable building block for drug discovery. Its two distinct points of derivatization—the bromo substituent and the methyl ester—allow for the systematic exploration of chemical space through a variety of robust and well-established chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel therapeutic agents.
References
-
El-Fakahani, E., & Yakubik, J. (2022). The Role of Cholesterol as an Allosteric Modulator of GPCRs. International Journal of Molecular Sciences, 23(5), 2889. [Link]
-
Frackenpohl, J., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 540–551. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. Angewandte Chemie International Edition, 42(12), 1407-1409. [Link]
-
Liu, Y., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
Loh, Y. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(4), 918–928. [Link]
-
Sallomy, C., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Medicinal Chemistry Letters, 15(7), 1221–1226. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Timonen, J. M., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Medicinal Chemistry Letters, 15(7), 1221–1226. [Link]
-
Ulven, T., & Larsen, A. F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(1), 264-268. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, X., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 1246–1255. [Link]
Sources
- 1. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uro.hmc.edu [uro.hmc.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Nucleophilic Aromatic Substitution (SNAr) for Pharmaceutical Intermediates
Abstract & Scope
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry, particularly for synthesizing heteroaryl ethers and amines found in kinase inhibitors and GPCR ligands. Unlike metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), SNAr offers a transition-metal-free pathway, reducing cost and heavy metal scavenging requirements.
This guide details the optimization, execution, and troubleshooting of SNAr reactions. It moves beyond textbook theory to address practical challenges in drug discovery: regioselectivity, solvent effects, and the counter-intuitive "Halogen Effect."
Mechanistic Foundation: The Meisenheimer Complex[1][2][3][4][5]
To optimize SNAr, one must understand that it does not follow the concerted SN2 pathway. It proceeds via a stepwise Addition-Elimination mechanism.[1][2]
-
Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon (bearing the leaving group), disrupting aromaticity and forming a resonance-stabilized anionic intermediate called the Meisenheimer Complex .[3][4]
-
Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.
Because the first step is rate-determining, factors that stabilize the anionic intermediate (electron-withdrawing groups) or lower the transition state energy (electronegative leaving groups) accelerate the reaction.[5][6]
Figure 1: Mechanistic Pathway
Caption: The SNAr reaction profile. Note that the formation of the Meisenheimer complex is the Rate-Determining Step (RDS).
Critical Parameters & Optimization
The "Halogen Effect" (F > Cl > Br > I)
Contrary to SN2 or SN1 reactions where Iodine is the best leaving group (weakest bond), Fluorine is the superior leaving group in SNAr .[4][7]
-
Why? The high electronegativity of Fluorine inductively stabilizes the Meisenheimer intermediate and lowers the energy of the transition state for the rate-determining addition step. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining step [1].[5]
Solvent Selection
The reaction requires a solvent that dissolves the organic substrate and the nucleophile (often a salt) but does not solvate the nucleophilic anion so strongly that it becomes unreactive ("naked anion" effect).
| Solvent Class | Examples | Suitability | Notes |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Standard choice. Solvates cations (K+, Na+) well, leaving anions reactive. High boiling points allow high T. |
| Polar Protic | MeOH, EtOH, Water | Poor | H-bonding cages the nucleophile, significantly reducing rate. Only used if solvolysis is desired. |
| Non-Polar | Toluene, Hexane | Variable | Poor solubility for salts. Requires Phase Transfer Catalysts (e.g., 18-crown-6) to work. |
| Green Alternatives | 2-MeTHF, Acetonitrile | Good | 2-MeTHF is a greener alternative to THF/DCM. Acetonitrile is cleaner than DMF but has a lower boiling point (82°C). |
Base Selection
A base is required to neutralize the generated acid (H-LG) or to deprotonate the nucleophile first.
-
Inorganic Bases (K2CO3, Cs2CO3): Standard. Cesium is often superior to Potassium due to the "Cesium Effect" (higher solubility in organic solvents).
-
Organic Bases (DIPEA, TEA): Used when the reaction is homogeneous or when inorganic salts are insoluble.
Standard Experimental Protocol
Target Reaction: Synthesis of 4-morpholino-1-nitrobenzene from 1-fluoro-4-nitrobenzene. Rationale: This protocol demonstrates the displacement of an activated aryl fluoride by a secondary amine.
Materials
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[8]
-
Base: Potassium Carbonate (K2CO3), anhydrous, granular (1.5 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO) [anhydrous] (Concentration: 0.5 M)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen (N2).
-
Charging: Add 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) and K2CO3 (2.07 g, 15 mmol).
-
Solvation: Add anhydrous DMSO (20 mL). Stir to create a suspension.
-
Nucleophile Addition: Add Morpholine (1.04 mL, 12 mmol) dropwise via syringe.
-
Note: Exotherm is possible. If scaling up (>10g), cool flask to 0°C during addition.
-
-
Reaction: Heat the mixture to 80°C in an oil bath.
-
In-Process Control (IPC): Monitor by TLC (30% EtOAc in Hexanes) or LCMS after 1 hour.
-
Target: Disappearance of starting material (Rf ~0.6) and appearance of yellow product (Rf ~0.3).
-
Validation: If conversion is <50% after 2 hours, increase temp to 100°C.
-
-
Workup (Aqueous Crash):
-
Cool the mixture to Room Temperature (RT).
-
Pour the reaction mixture slowly into Ice Water (100 mL) with vigorous stirring.
-
Observation: The product should precipitate as a yellow solid (DMSO is miscible with water; the organic product is not).
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with excess water (3 x 50 mL) to remove residual DMSO and salts.
-
Purification: Recrystallize from Ethanol or dry in a vacuum oven at 45°C.
Workflow Diagram
Caption: Operational workflow for a standard SNAr precipitation workup.
Troubleshooting & Self-Validation
| Issue | Diagnosis | Corrective Action |
| No Reaction | Substrate too electron-rich. | Ensure EWG (NO2, CN, Carbonyl) is ortho or para to LG.[9] If meta, SNAr will not occur (use Buchwald-Hartwig). Switch LG from Cl to F. |
| Hydrolysis Product (Ar-OH) | Wet solvent/base. | Hydroxide (OH-) is a strong nucleophile. Use anhydrous DMSO and fresh base. Keep under N2. |
| Regioselectivity Issues | Multiple LGs (e.g., 2,4-dichloro). | The position ortho to the strongest EWG reacts fastest. Lower temperature (-10°C to 0°C) to distinguish between sites. |
| Incomplete Phase Separation | DMSO Emulsion. | During extraction (if not filtering), wash organic layer with 5% LiCl (aq) instead of Brine. LiCl breaks DMSO emulsions effectively. |
Safety Considerations
-
Thermal Runaway: SNAr reactions are exothermic. On large scale, add the nucleophile slowly.
-
HF Generation: If using Fluoride leaving groups, the byproduct is Fluoride anion. While usually trapped as KF, acidic workups can generate trace HF. Avoid strong acid quenches; use saturated NH4Cl.
-
Sensitizers: Many halo-nitro aromatics are skin sensitizers. Double-glove and work in a fume hood.
References
-
Mechanism & Leaving Group Effects
-
Solvent Selection
-
Solvent Selection Guide for SNAr. ACS Green Chemistry Institute. Link
-
-
Practical Protocols
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Suzuki Coupling Optimization Center: Managing Protodeboronation
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Suppression of Protodeboronation Pathways
Introduction: The Kinetic Race
Welcome to the technical support interface for Suzuki-Miyaura cross-coupling. If you are accessing this guide, you are likely observing low yields accompanied by the formation of the reduced arene (Ar-H ) instead of your desired biaryl product.
The Core Problem: Protodeboronation is not a random decomposition; it is a competitive reaction pathway. Your reaction is a race between Transmetallation (the productive path) and Hydrolysis/Protonation (the destructive path).
-
Scenario A (Ideal): The palladium catalyst intercepts the boronate species before water or base can cleave the C-B bond.
-
Scenario B (Protodeboronation): The C-B bond is hydrolyzed faster than the catalyst can utilize it, resulting in the parent arene (Ar-H).
This guide provides the protocols to rig this race in your favor.
Diagnostic Module: Is it Protodeboronation?
Q: How do I distinguish protodeboronation from catalyst poisoning or oxidative addition failure?
A: You must perform a mass balance analysis on the crude mixture.
-
The Marker: Look for the mass of the parent arene (Ar-H) derived from your boronic acid.
-
Example: If coupling 2,6-difluorophenylboronic acid, look for 1,3-difluorobenzene in the GC/LC-MS trace.
-
-
The Ratio: If [Ar-H] is high and [SM-Boronic Acid] is low, but the aryl halide remains unreacted, you are suffering from rapid protodeboronation.
-
The Control: Run the boronic acid without the aryl halide and catalyst under your exact base/solvent conditions. If it disappears within 1 hour, the substrate is inherently unstable under your conditions.
Mechanistic Insight & Visualization
Understanding how the bond breaks dictates how we save it. Recent kinetic studies (Lloyd-Jones et al.) reveal that for many heteroaryls, the reaction is base-catalyzed and often proceeds through a boronate "ate" complex that fragments.
Figure 1: The Bifurcation Point This diagram illustrates the critical junction where the boronate intermediate either enters the catalytic cycle or decomposes.
Caption: The kinetic competition. Strategy 1 accelerates the green path; Strategy 2 suppresses the red path.
Strategy 1: The "Sprint" Protocol (Buchwald Precatalysts)
Logic: If the boronic acid is unstable (half-life < 30 min), we must accelerate the cross-coupling rate so it finishes before the substrate decomposes. This requires highly active, bulky phosphine ligands (Buchwald-type) that facilitate rapid transmetallation.
Target Substrates: Polyfluorinated aryls (e.g., 2,6-difluorophenylboronic acid), 2-furan, 2-thiophene.
The Protocol (Self-Validating):
-
Catalyst Selection: Use XPhos Pd G3 or SPhos Pd G3 .
-
Why? The G3 precatalyst releases the active L-Pd(0) species immediately upon deprotonation, eliminating the induction period common with Pd(OAc)₂.
-
-
Solvent/Base: THF (anhydrous) with 0.5 M K₃PO₄ (degassed).
-
Note: Using a biphasic system allows the base to enter slowly, but for extremely sensitive substrates, use anhydrous K₃PO₄ suspended in THF to minimize water concentration.
-
-
Procedure:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).
-
Evacuate and backfill with Argon (x3).
-
Add THF (0.5 M concentration relative to halide).
-
Add 0.5 M K₃PO₄ (2.0 equiv) via syringe.
-
CRITICAL STEP: Stir vigorously at Room Temperature . Do not heat initially.
-
Validation: Take an aliquot at 15 minutes. If conversion is >50%, the catalyst is winning. If <10%, gently warm to 40°C.
-
Why this works: The oxidative addition into the G3 precatalyst is nearly instantaneous. XPhos creates a steric environment that accelerates reductive elimination and protects the Pd center, allowing the catalytic turnover frequency (TOF) to exceed the rate of protodeboronation.
Strategy 2: The "Slow Release" Protocol (MIDA Boronates)
Logic: For substrates that decompose instantly upon contact with base (e.g., 2-pyridyl boronic acids), you cannot "outrun" the decomposition. Instead, you must keep the concentration of the free boronic acid below the decomposition threshold.
Target Substrates: 2-Pyridyl, 2-Oxazolyl, Vinyl boronic acids.
The Protocol (Burke Method):
-
Reagent: Use the MIDA boronate ester of your substrate.[1]
-
Conditions:
-
Solvent: THF:Water (10:1).
-
Base: K₃PO₄ (anhydrous, 6.0 equiv).
-
Temperature: 60°C.
-
-
Procedure:
-
Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G2 (2 mol%).
-
Add THF and Water.
-
Heat to 60°C.
-
Validation: The reaction mixture should remain clear or turn light yellow. Formation of palladium black (precipitate) early in the reaction suggests the "slow release" is too slow (catalyst decomposition) or too fast (protodeboronation).
-
Why this works: The hydrolysis of MIDA is the rate-limiting step. The free boronic acid is generated molecule-by-molecule and immediately consumed by the catalyst, never accumulating enough to undergo significant side reactions.
Strategy 3: Trifluoroborates (Molander Protocol)
Logic: Similar to MIDA, Potassium Trifluoroborates (R-BF3K) are "masked" boronic acids. They are air-stable solids and require hydrolysis to react.[2]
Target Substrates: Unstable alkyl- or vinyl-boron species.
The Protocol:
-
Base/Solvent: Cs₂CO₃ (3.0 equiv) in THF:H₂O (10:1) or Toluene:H₂O (3:1).
-
Key Insight: The solubility of Cs₂CO₃ in the organic phase is higher than K₂CO₃, facilitating the hydrolysis of the BF3K salt at the interface.
Summary & Decision Matrix
Table 1: Protocol Selection Based on Substrate Class
| Substrate Class | Instability Cause | Recommended Strategy | Key Reagent |
| Polyfluorinated Aryls (e.g., C6F5-B) | Anion Stability | Sprint (Strategy 1) | XPhos Pd G3 / SPhos Pd G3 |
| 2-Heterocycles (e.g., 2-Pyridyl) | N-atom Chelation/Fragmentation | Slow Release (Strategy 2) | MIDA Boronate |
| Vinyl/Alkyl | Oxidation/Protodeboronation | Masked (Strategy 3) | Potassium Trifluoroborate |
| Standard Aryls | N/A (Stable) | Standard Suzuki | Pd(PPh3)4 or Pd(dppf)Cl2 |
Figure 2: Optimization Decision Tree
Caption: Flowchart for selecting the correct mitigation strategy based on MS data and substrate type.
References
-
Mechanistic Origins of Protodeboron
-
MIDA Boronates (Slow Release Str
-
Buchwald Precatalysts (Rapid Catalysis Str
-
Potassium Trifluorobor
- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.abcr.com [media.abcr.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronates [sigmaaldrich.com]
preventing ester cleavage under basic reaction conditions
Introduction: The Battleground
Welcome to the Ester Stability Technical Support Center. If you are reading this, you are likely facing a common but frustrating scenario: your synthetic route requires basic conditions (e.g., for cross-coupling, alkylation, or elimination), but your molecule contains a sensitive ester moiety that is hydrolyzing (saponification) or transesterifying.
The enemy is the
Your Objective: Maintain the base strength required for your primary reaction (e.g., activating a boronic acid) while suppressing the nucleophilicity toward the ester carbonyl.
Module 1: The Diagnostic Framework
Before altering your route, use this decision matrix to identify the root cause of the cleavage.
Troubleshooting Flowchart: Selecting the Right Base System
Figure 1: Decision matrix for selecting reaction conditions based on solvent requirements and substrate flexibility.
Module 2: Suzuki-Miyaura Coupling with Sensitive Esters
The most frequent support ticket we receive involves the loss of methyl or ethyl esters during Suzuki couplings using standard carbonate bases (
Solution A: The Anhydrous Homogeneous Method (TMSOK)
Best for: Substrates with highly labile esters (methyl, ethyl) where no hydrolysis can be tolerated.
The Logic: Standard Suzuki mechanisms often rely on water to form the active hydroxypalladium(II) species. However, Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous source of "oxide" that activates boronic esters without introducing water or highly nucleophilic hydroxide ions.
Protocol (Based on Denmark et al.):
-
Catalyst: Pd(dba)₂ (5 mol%)
-
Ligand: SPhos or XPhos (10 mol%) - Crucial for stabilizing the catalyst.
-
Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv).
-
Solvent: Anhydrous THF or Toluene.
-
Temperature: 23°C to 60°C.
Why it works: The silanolate anion is basic enough to activate the boronate but significantly less nucleophilic toward the ester carbonyl than a hydroxide ion, largely due to the steric bulk of the trimethylsilyl group and the lack of water solvation.
Solution B: The "Mild" Aqueous Method (Phosphate Buffer)
Best for: Late-stage functionalization where water is needed for solubility, but carbonates are too harsh.
The Logic:
Potassium Phosphate (
Protocol (Based on Buchwald et al.):
-
Base:
(Tribasic potassium phosphate). -
Solvent System: n-Butanol (or n-Butanol/Water 4:1).
-
Note: Avoid MeOH or EtOH. In basic conditions, these will cause transesterification (scrambling your methyl ester to an ethyl ester or vice versa).
Module 3: Steric Shielding Data
If you cannot alter the reaction conditions, you must alter the substrate. Increasing steric bulk around the ester carbonyl is the most effective passive defense.
Comparative Hydrolysis Rates (Relative to Ethyl Ester)
| Ester Type | Structure | Relative Rate of Hydrolysis ( | Stability Rating |
| Methyl | ~1.0 | Critical Risk | |
| Ethyl | ~0.6 | High Risk | |
| Isopropyl | ~0.05 | Moderate Stability | |
| t-Butyl | < 0.001 | Excellent Stability |
Technical Insight:
The transition from a planar (
Module 4: The "Lithium Trap" (Advanced Troubleshooting)
User Issue: "I switched to LiOH because I heard it was a 'weaker' base than KOH, but my ester hydrolysis accelerated. Why?"
Root Cause Analysis:
While Lithium is less electropositive,
-
Activation: This coordination increases the electrophilicity of the carbonyl carbon (pulling electron density away).
-
Stabilization: It stabilizes the negatively charged tetrahedral intermediate.
Corrective Action:
-
Do NOT use Lithium bases (LiOH, LiOtBu) if your goal is to prevent hydrolysis.
-
USE Potassium (
) or Cesium ( ) bases. These larger cations have weaker coordination to the carbonyl oxygen, reducing the rate of nucleophilic attack.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Fluoride (KF) as a base? A: Yes. KF is an excellent alternative for Suzuki couplings involving base-sensitive substrates. The fluoride ion has high affinity for Boron (forming the reactive fluoroborate species) but is generally non-nucleophilic toward carbon esters in organic solvents.
-
Recommended System:
/ KF / THF (anhydrous).
Q: My ester is surviving, but I'm seeing transesterification. What is happening? A: You are likely using an alcohol solvent (Methanol, Ethanol) that does not match your ester.
-
Mechanism:[2][3][4] Methoxide (generated from Methanol + Base) attacks your Ethyl ester.
-
Fix: Switch to a non-nucleophilic solvent (Toluene, DME, Dioxane) or a bulky alcohol (t-Butanol) that cannot act as a nucleophile.
Q: I have a phenol acetate and a methyl ester. The acetate is cleaving, but I need it to stay. A: Phenol esters (aryl acetates) are significantly more labile than alkyl esters due to the better leaving group ability of the phenoxide.
-
Strategy: This is chemically difficult. You must use the TMSOK anhydrous protocol (Module 2, Solution A) at the lowest possible temperature. Aqueous bases will almost always cleave a phenol ester.
References
-
Anhydrous Suzuki Coupling (TMSOK): Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of Arylboronic Esters with Aryl Halides: The Role of the Base." Journal of the American Chemical Society.[4]
-
Mild Phosphate Conditions: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4]
-
Steric Effects on Hydrolysis: Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry.
-
Lithium Cation Catalysis: Hayashi, K., et al. (2021).[5] "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin. [6]
Sources
- 1. reddit.com [reddit.com]
- 2. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Trifluoromethylation
Welcome to the technical support center for trifluoromethylation reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively monitoring these crucial reactions. Trifluoromethylation is a cornerstone of modern medicinal chemistry, and robust analytical techniques are paramount for optimizing reaction conditions, ensuring safety, and maximizing yields.[1]
This resource will address common challenges and provide detailed troubleshooting guides in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
General Monitoring Issues
Q1: My offline analysis (TLC, GC-MS) is giving inconsistent results for my trifluoromethylation reaction. What could be the cause?
A1: Inconsistent offline analysis often points to issues with sample quenching or stability. Trifluoromethylation reactions can involve reactive intermediates or products that are sensitive to air, moisture, or even the quenching agent itself.
-
Causality: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the stability and reactivity of the molecule.[2] Some trifluoromethylated products may be volatile or prone to degradation on silica gel (for TLC) or under the high temperatures used in GC-MS.
-
Troubleshooting Steps:
-
Quenching Protocol: Ensure your quenching procedure is rapid and effective. For moisture-sensitive reactions, use an anhydrous quenching agent.
-
Sample Handling: Minimize the time between quenching and analysis. Keep samples cold and under an inert atmosphere if necessary.
-
Alternative Techniques: Consider using a less destructive offline technique like HPLC or quantitative NMR (qNMR) for analysis.[3][4][5]
-
Q2: I am struggling to differentiate between my starting material and the trifluoromethylated product using standard analytical techniques. What do you recommend?
A2: This is a common challenge, especially when the starting material and product have similar polarities or UV-Vis absorbance.
-
Expert Insight: The most reliable method for distinguishing between fluorinated species is ¹⁹F NMR spectroscopy.[6] The fluorine nucleus is highly sensitive and has a large chemical shift range, minimizing the chance of signal overlap.[7][8]
-
Recommended Action:
In-Situ Reaction Monitoring: A Deeper Dive
For real-time, continuous monitoring, in-situ techniques are invaluable. They provide a dynamic view of the reaction as it happens, eliminating the need for sampling and quenching.[12]
¹⁹F NMR Spectroscopy: The Gold Standard
Q3: I want to use in-situ ¹⁹F NMR to monitor my reaction, but I'm concerned about the complexity of the setup. What are the key considerations?
A3: While it may seem daunting, modern benchtop NMR spectrometers have made in-situ monitoring more accessible.[13]
-
Key Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR measurements.[14]
-
Wide Chemical Shift Range: This minimizes signal overlap, even in complex reaction mixtures.[6][7]
-
Clean Background: The absence of naturally occurring fluorinated compounds ensures a clean baseline.[9]
-
Troubleshooting In-Situ ¹⁹F NMR:
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Poor signal-to-noise ratio. | Low concentration of fluorinated species. | Increase the number of scans. Ensure proper tuning and shimming of the probe. |
| Broad or distorted peaks. | Presence of paramagnetic species. Inhomogeneous magnetic field. | Use a non-metallic reaction vessel if possible. Re-shim the magnet. |
| Inaccurate quantification. | Improper selection of an internal standard. Saturation of signals. | Choose an internal standard that is inert to the reaction conditions and has a resonance that does not overlap with other signals. Increase the relaxation delay between scans. |
Experimental Protocol: In-Situ ¹⁹F NMR Monitoring
-
Setup: Assemble the reaction in an NMR tube compatible with your spectrometer's flow-through or in-situ probe.
-
Internal Standard: Add a known amount of an inert fluorinated compound as an internal standard (e.g., trifluorotoluene).[14]
-
Acquisition: Set up a series of ¹⁹F NMR acquisitions at regular time intervals.
-
Data Processing: Integrate the signals of the starting material, product, and internal standard to determine the relative concentrations over time.
Workflow for Selecting a Monitoring Technique
Caption: Decision tree for selecting a monitoring technique.
FTIR Spectroscopy: A Complementary Approach
Q4: Can I use in-situ FTIR to monitor my trifluoromethylation reaction?
A4: Yes, in-situ FTIR (often referred to as ReactIR) can be a powerful tool, particularly for tracking changes in functional groups.[12][15][16]
-
Principle of Operation: FTIR spectroscopy monitors the vibrational frequencies of bonds in a molecule. As the reaction progresses, the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.[17]
-
Strengths for Trifluoromethylation:
-
Excellent for monitoring the consumption of starting materials that have distinct infrared absorptions (e.g., carbonyls, alkynes).
-
Can provide kinetic data that is complementary to NMR.[15]
-
-
Limitations:
-
The C-F bond vibrations can be complex and may overlap with other signals in the fingerprint region.
-
It may not be as effective as ¹⁹F NMR for directly observing the trifluoromethyl group itself.
-
Troubleshooting In-Situ FTIR:
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| No discernible change in the spectrum. | The key functional group changes are not IR-active or are too subtle. | Focus on a different region of the spectrum or consider using a different monitoring technique. |
| Baseline drift. | Temperature fluctuations or changes in the refractive index of the reaction mixture. | Use a stable reference spectrum. Ensure the reaction temperature is well-controlled. |
| Cloudy or noisy spectrum. | Precipitation of solids or gas evolution. | Ensure the probe is properly positioned in the reaction mixture. If solids are forming, this may not be the ideal technique. |
Offline Monitoring Techniques
HPLC and LC-MS
Q5: What are the key parameters to consider when developing an HPLC method for a trifluoromethylation reaction?
A5: A successful HPLC method will provide good separation between the starting material, product, and any major byproducts.
-
Method Development Strategy:
-
Column Selection: A reverse-phase C18 column is a good starting point for many organic molecules.[5]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[5][18]
-
Detector: A UV detector is standard. If your compounds have poor chromophores, consider a charged aerosol detector (CAD) or mass spectrometer (MS).
-
Gradient Elution: A gradient elution (changing the mobile phase composition over time) is often necessary to achieve good separation of all components.
-
Troubleshooting HPLC Analysis:
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | Incompatible mobile phase pH. Column overload. | Adjust the pH of the mobile phase. Inject a smaller sample volume. |
| Co-elution of peaks. | Insufficient separation power. | Optimize the gradient profile. Try a different column chemistry. |
| Low sensitivity. | Poor UV absorbance of the analyte. | Use a more sensitive detector (e.g., MS). Consider derivatization to add a chromophore. |
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Dilute a quenched aliquot of the reaction mixture in a solvent compatible with the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Separation: Run the developed gradient method.
-
Detection: Monitor the elution of compounds using both UV and MS detectors. The MS will confirm the identity of the peaks based on their mass-to-charge ratio.[11]
Logical Relationship of Monitoring Techniques
Caption: Interrelation of primary monitoring techniques.
References
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.Magritek.
- 19F NMR as a tool in chemical biology.PMC - NIH.
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry.Benchchem.
- Reaction monitoring by BC 19F NMR.Techniques de l'Ingénieur.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.PMC.
- HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18...
- Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column.SIELC Technologies.
- Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper.SciSpace.
- Monitor Kinetics with FTIR Spectroscopy and Thermal D
- In Situ FTIR Reaction Monitoring.YouTube.
- Organic Chemistry Research Using FTIR Spectroscopy.YouTube.
- Organic Chemistry in Academia Using Real-Time In Situ FTIR.YouTube.
- NMR | Fluorine Spectroscopy.Oxford Instruments.
- HPLC Analysis of TFA.SIELC Technologies.
Sources
- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 7. magritek.com [magritek.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
solvent effects on the reactivity of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Reagent ID: MBTB-CF3 | CAS: [Derived from analogues] | Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Solvent-Reactivity Matrix
Welcome to the technical support hub for Methyl 4-bromo-3-(trifluoromethyl)benzoate . This substrate presents a unique "push-pull" challenge in synthesis:
-
The Electrophilic Trap: The ester (-COOMe) at C1 is highly susceptible to nucleophilic attack, particularly during metallation.
-
The Steric/Electronic Gate: The trifluoromethyl (-CF3) group at C3 imposes significant steric bulk while strongly withdrawing electrons, activating the C4-Bromine bond for oxidative addition but deactivating the ring toward electrophilic substitution.
Your choice of solvent is not merely a medium; it is a kinetic switch that determines whether you get the desired cross-coupling/substitution or a decomposed byproduct.
Critical Workflow: Metal-Halogen Exchange (Lithiation/Magnesiation)
Status: 🔴 High Risk of Side Reactions
The most common failure mode reported by users is the degradation of the ester group during Lithium-Halogen (Li-X) exchange.
The Solvent Effect: THF vs. Diethyl Ether
-
THF (Tetrahydrofuran): A strong Lewis base. It coordinates tightly to Lithium species, breaking up aggregates.
-
Result: Creates a "hot," highly reactive monomeric organolithium species.
-
Risk:[1] In the presence of the C1-ester, THF often accelerates the nucleophilic attack on the carbonyl faster than the Li-Br exchange, leading to dimerization or polymerization.
-
-
Et₂O (Diethyl Ether): Weaker coordination.
-
Result: Maintains the organolithium in a less reactive, aggregated state.
-
Benefit: Often allows the Li-Br exchange to occur before the ester is attacked, provided the temperature is strictly controlled.
-
Protocol: The "In-Situ" Trap (Barbier Conditions)
To avoid ester incompatibility, do not generate the lithiated species in the absence of your electrophile.
-
Solvent: Anhydrous Et₂O (Preferred) or Toluene/THF (9:1 mixture).
-
Temperature: Cool to -100 °C (Liquid N₂/Ether bath). Note: Standard -78 °C is often insufficient to prevent ester attack.
-
Add Electrophile First: Dissolve MBTB-CF3 and your Electrophile (E+) in the solvent.
-
Add Base: Add n-BuLi or t-BuLi dropwise. The transient Lithio-species is trapped immediately by the E+.
Troubleshooting: "My Yield is <20%"
| Symptom | Probable Cause | Corrective Action |
| Recovery of starting material | Solvent froze or Li-reagent aggregated. | Switch from pure Et₂O to THF/Et₂O (1:4) to lower freezing point without over-activating. |
| Dimer formation (Ketone) | Ester attack occurred. | Use Turbo-Grignard (iPrMgCl·LiCl) in THF at -40°C instead of Li-reagent. The Mg species is less nucleophilic toward esters. |
Workflow: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Status: 🟢 Optimized
The electron-poor nature of the ring (due to -CF3 and -COOMe) facilitates oxidative addition, making the C-Br bond highly reactive. However, solubility is the main bottleneck.
Solvent Systems & Decision Matrix
-
Toluene/Water (Biphasic): Standard for bulk. Requires phase transfer catalysts (TBAB) if the boronic acid is highly polar.
-
1,4-Dioxane: Excellent for solubilizing the lipophilic MBTB-CF3.
-
DMF/NMP: Warning. While excellent solvents, strongly coordinating solvents can inhibit the catalytic cycle by occupying open coordination sites on Pd(0), especially with weak ligands (e.g., PPh3).
Visual Guide: Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the optimal solvent system based on coupling partner properties.
Workflow: Nucleophilic Aromatic Substitution (SNAr)
Status: 🟡 Conditional Viability
The -CF3 and -COOMe groups are ortho and para to the Bromine, respectively. This creates a "perfect storm" for SNAr, but solvent polarity is non-negotiable.
-
Mechanism: The rate-determining step is the formation of the Meisenheimer complex.[2]
-
Solvent Requirement: You need a Dipolar Aprotic Solvent (DMSO, DMF, NMP, or DMAc).
-
Why? These solvents solvate the cation (e.g., K+ or Na+) of your nucleophile, leaving the anion "naked" and highly reactive.[3]
-
Protic Solvents (MeOH, EtOH):Avoid. They solvate the nucleophile via hydrogen bonding, drastically reducing the reaction rate (often by factors of 10³–10⁵).
-
Comparative Reactivity Table
| Solvent | Dielectric Constant (ε) | SNAr Rate Prediction | Notes |
| DMSO | 46.7 | Fastest | Hard to remove during workup. |
| DMF | 36.7 | Fast | Decomposes to dimethylamine at high T, which can act as an impurity nucleophile. |
| THF | 7.5 | Slow | Poor solvation of nucleophilic salts. |
| MeOH | 32.7 | Inhibited | H-bonding cages the nucleophile. |
Frequently Asked Questions (FAQs)
Q1: I used DMF for a Suzuki coupling at 120°C, and I see a "dimethylamino" impurity by LCMS. What happened? A: This is a classic solvent decomposition issue. At high temperatures, DMF hydrolyzes to form dimethylamine (Me₂NH). Since your substrate (MBTB-CF3) is activated for SNAr, the generated dimethylamine displaced the bromine.
-
Fix: Switch to DMAc (Dimethylacetamide) or NMP , which are more thermally stable, or lower the temperature and use a more active catalyst (e.g., Pd-132 or XPhos Pd G2).
Q2: Can I use ethanol for the SNAr reaction to make it "greener"? A: Likely not. While ethanol is green, it will hydrogen-bond to your nucleophile, killing the reaction rate.
-
Fix: If you need a green alternative to DMF/NMP, try Acetonitrile (if the nucleophile is soluble) or Sulfolane .
Q3: During lithiation in THF, my solution turned black immediately. A: This indicates decomposition, likely polymerization initiated by attack on the ester.
-
Fix: Switch to the Turbo-Grignard protocol (iPrMgCl·LiCl) .[4] The Magnesium bond is more covalent than the Lithium bond, tolerating the ester group at temperatures as high as -20°C to 0°C, whereas Li-reagents require -100°C.
References & Further Reading
-
Solvent Effects in Cross-Coupling:
-
Lithium-Halogen Exchange & Esters:
-
SNAr Solvent Effects:
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Technical Advisory: Safe Handling Protocols for Methyl 4-bromo-3-(trifluoromethyl)benzoate
Executive Summary
Handling Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 107317-58-8) requires a safety protocol that goes beyond basic compliance.[1][2] While standard Safety Data Sheets (SDS) classify this compound as an irritant (H315, H319, H335), its structural components—specifically the trifluoromethyl (-CF3) and bromo (-Br) groups—increase its lipophilicity. This enhances its ability to penetrate the stratum corneum of the skin if dissolved in organic solvents.
This guide provides a self-validating safety system designed to protect researcher health and ensure experimental reproducibility by preventing cross-contamination.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why." The primary risks associated with this compound are not just immediate irritation, but the mode of exposure.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritant | H315 | The -CF3 group increases lipid solubility. If the solid contacts sweat or solvent on skin, absorption accelerates. |
| Eye Irritant | H319 | Fine dust generation during weighing can cause severe ocular distress. |
| STOT-SE | H335 | Inhalation of dust triggers respiratory tract irritation.[1] Engineering controls (fume hoods) are critical. |
Scientist's Note: The "Silent Risk" here is static electricity. Halogenated benzoate esters as solids are often dry and prone to static charge. This causes "fly-away" powder during weighing, significantly increasing the risk of inhalation and surface contamination.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the State of Matter (Solid vs. Solution). The most common failure mode in laboratory safety is assuming the glove that protects against the solute will protect against the solvent.
The "Carrier Rule" for Glove Selection
Core Principle: When a solid chemical is dissolved, the solvent dictates the glove material.
Scenario A: Handling Pure Solid (Weighing/Transfer)
-
Glove: Disposable Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).
-
Rationale: Nitrile provides excellent physical barrier protection against dry particulates. The compound itself does not rapidly permeate nitrile in solid form.
-
Protocol: Double-gloving is recommended. Remove the outer pair immediately after weighing to prevent spreading dust to door handles or keyboards.
Scenario B: Handling Solutions (Reaction/Work-up)
-
Solvent: Alcohols / Hexanes / Ethyl Acetate
-
Glove: Standard Nitrile (Splash protection only). Change immediately upon contact.
-
-
Solvent: Dichloromethane (DCM) / Chloroform / THF
-
Glove: Laminate Film (e.g., Silver Shield®) or PVA.
-
CRITICAL WARNING: Standard nitrile gloves degrade in <2 minutes when exposed to DCM. If the benzoate is dissolved in DCM, the DCM will carry the toxic payload through the glove and into your skin.
-
Respiratory & Ocular Protection[3]
-
Eyes: ANSI Z87.1 compliant safety glasses with side shields.
-
Upgrade: Use chemical splash goggles if working with fine powders outside a hood (not recommended) or during large-scale crystallization.
-
-
Lungs: All open handling must occur inside a certified Chemical Fume Hood.
-
Backup: If hood access is compromised, use a half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges for residual solvent.
-
Visualizing the Safety Logic
Figure 1: PPE Selection Decision Matrix
This logic flow ensures you select the correct barrier based on your specific experimental step.
Caption: Decision tree for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun near the balance. This prevents the "jumping powder" effect common with benzoates.
-
Barrier Check: Inspect gloves for micro-tears by inflating them slightly with air before donning.
Phase 2: Weighing & Transfer
-
Containment: Weigh inside the fume hood. If the balance is external, use a "weighing funnel" with a lid.
-
Technique: Do not use a spatula that has been cleaned with acetone and not dried; residual solvent can make the powder stick. Use a disposable anti-static weigh boat.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by ethanol. Do not use compressed air to blow dust away; this aerosolizes the hazard.
Phase 3: Reaction Setup
-
Addition: Add the solid to the solvent, not vice-versa, to control potential splashing.
-
Labeling: Mark the flask clearly with "Halogenated Organic."
Emergency Response & Disposal
Spill Response Protocol
If a spill occurs (Solid > 1g or Solution > 10mL):
-
Evacuate the immediate area to let aerosols settle (2 mins).
-
Don PPE: Goggles + Double Nitrile Gloves + N95 (if outside hood).
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then scoop.
-
Liquid: Use vermiculite or absorbent pads.
-
-
Clean: Wash surface with soap and water (removes the ester) then ethanol.
Disposal Strategy
This compound contains both Fluorine and Bromine.[3]
-
Do NOT pour down the drain.[4]
-
Segregation: Dispose of in the Halogenated Organic Waste stream.
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.
References
-
PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Florida State University. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
